Timoprazole

Description

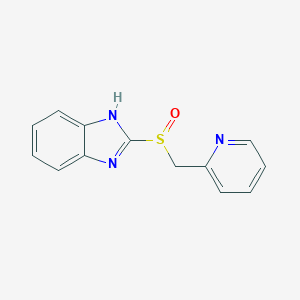

Structure

2D Structure

3D Structure

Properties

CAS No. |

57237-97-5 |

|---|---|

Molecular Formula |

C13H11N3OS |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16) |

InChI Key |

HBDKFZNDMVLSHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |

Synonyms |

Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Timoprazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole, a pyridylmethylsulfinyl benzimidazole (B57391), holds a significant place in the history of gastroenterology as the lead compound that paved the way for the development of the revolutionary class of drugs known as proton pump inhibitors (PPIs).[1][2] Synthesized in 1975, its potent antisecretory activity, coupled with a simple chemical structure, made it a focal point of research for pharmaceutical companies, notably Astra Hässle (now AstraZeneca) and Takeda.[3][4] Although its own development was halted due to toxicological concerns, the insights gained from this compound were instrumental in the subsequent discovery and success of blockbuster drugs like omeprazole (B731). This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound.

Historical Development

The journey to this compound began in the late 1960s and early 1970s with a concerted effort to find more effective treatments for acid-related gastrointestinal disorders.[5] Initial research focused on various chemical scaffolds, with attention eventually turning to substituted benzimidazoles. In 1975, researchers at Astra Hässle synthesized this compound and discovered its remarkable ability to inhibit gastric acid secretion, irrespective of the stimulus.[3] This was a significant breakthrough, as it suggested a mechanism of action that targeted a final, common pathway in acid production.

However, long-term toxicological studies revealed that this compound caused enlargement of the thyroid gland and atrophy of the thymus gland, precluding its further clinical development.[2] Despite this setback, the discovery of this compound was a pivotal moment. It established the pyridylmethylsulfinyl benzimidazole backbone as a viable pharmacophore for inhibiting acid secretion and spurred further research to modify the structure to enhance safety and efficacy. This led to the synthesis of omeprazole in 1979, which retained the potent antisecretory activity of this compound but without the associated toxicity.[2]

Chemical Synthesis

The synthesis of this compound is a two-step process that involves the formation of a thioether intermediate followed by its oxidation to the corresponding sulfoxide.

Step 1: Synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

The precursor to this compound is synthesized by the condensation of 2-mercaptobenzimidazole (B194830) with 2-(chloromethyl)pyridine.

-

Experimental Protocol:

-

Formation of 2-Mercaptobenzimidazole: 1,2-Phenylenediamine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol, under reflux conditions for 8 hours. This reaction yields 2-mercaptobenzimidazole.

-

Alkylation: The resulting 2-mercaptobenzimidazole is then subjected to nucleophilic substitution with 2-(chloromethyl)pyridine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) for approximately 12 hours.

-

Purification: The crude product is purified by silica (B1680970) gel chromatography to yield 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.

-

Step 2: Oxidation to this compound

The final step in the synthesis is the oxidation of the thioether to the sulfoxide, this compound.

-

Experimental Protocol: While a specific, detailed protocol for the oxidation of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole to this compound is not readily available in the public literature, the general method for this transformation in the synthesis of related proton pump inhibitors involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (B109758) or methanol. The reaction is typically carried out at a controlled temperature to prevent over-oxidation to the sulfone.

Diagram of the Synthetic Pathway of this compound

Caption: Synthetic pathway of this compound.

Mechanism of Action

This compound, like all proton pump inhibitors, is a prodrug that requires activation in an acidic environment.[3] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.

-

Experimental Protocol for H+/K+-ATPase Inhibition Assay:

-

Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) in the form of microsomal vesicles.

-

Assay Conditions: The assay is performed in a buffer at a slightly acidic pH to facilitate the activation of the prodrug. The reaction mixture contains the H+/K+-ATPase vesicles, ATP as the substrate, and varying concentrations of the inhibitor (this compound).

-

Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

-

While the specific IC50 value for this compound is not widely reported, comparative studies with other PPIs provide context for its potency.

The activation of this compound begins with its accumulation in the acidic secretory canaliculi of the parietal cells. Here, the acidic environment catalyzes a series of rearrangements, converting this compound into a reactive sulfenamide (B3320178) intermediate. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, forming a disulfide bond. This irreversible binding inactivates the enzyme, thus inhibiting the pumping of protons into the gastric lumen. Although the specific cysteine residues that this compound binds to have not been definitively identified in the available literature, it is presumed to be similar to other PPIs which are known to bind to cysteine residues such as Cys813 and Cys822.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Quantitative Data

While extensive quantitative data for this compound is scarce due to its early discontinuation, some key in vivo data from studies in rats is available.

| Parameter | Value | Species | Reference |

| Antisecretory ED50 | ~12 mg/kg | Rat | [6] |

| Cytoprotective ED50 | 1-3 mg/kg | Rat | [6] |

-

Experimental Protocol for Measuring Gastric Acid Secretion (Pylorus Ligation Method in Rats):

-

Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) with free access to water to ensure an empty stomach.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated to prevent the passage of gastric contents into the intestine.

-

Drug Administration: The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.

-

Analysis: The volume of gastric juice is measured, and the total acid output is determined by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

-

Conclusion

This compound stands as a testament to the often-iterative process of drug discovery. Although it never reached the market, its discovery was a watershed moment that validated the H+/K+-ATPase as a druggable target and provided the chemical scaffold for the development of the highly successful class of proton pump inhibitors. The study of this compound's synthesis and mechanism of action offers valuable insights for medicinal chemists and pharmacologists in the ongoing quest for novel therapeutics for acid-related disorders. Its story underscores the importance of lead compound identification and optimization in the journey from a scientific finding to a life-changing medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050075370A1 - Process for preparing 2-[(pyridinyl)methyl]sulfinyl-substituted benzimidazoles and novel chlorinated derivatives of pantoprazole - Google Patents [patents.google.com]

- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a unique cytoprotective agent in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Timoprazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole is a substituted benzimidazole (B57391) that belongs to the class of proton pump inhibitors (PPIs), a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production. Although never commercialized, this compound is a significant compound in medicinal chemistry as it forms the structural backbone for the widely used PPIs, including omeprazole (B731) and lansoprazole.[1][2] Its simple chemical structure coupled with high anti-secretory activity has made it a subject of considerable interest in the study and development of anti-ulcer agents.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole, is a chiral molecule that exists as a racemic mixture.[4] Its core structure consists of a benzimidazole ring system linked to a pyridine (B92270) ring through a methylsulfinyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole[4] |

| Chemical Formula | C₁₃H₁₁N₃OS[4] |

| Molar Mass | 257.31 g·mol⁻¹[4] |

| CAS Number | 57237-97-5[4] |

Table 2: Physicochemical Properties of this compound and Related Proton Pump Inhibitors

| Property | This compound (Predicted/Comparative) | Omeprazole (Experimental) | Lansoprazole (Experimental) | Pantoprazole (Experimental) |

| Melting Point (°C) | 160-170 (estimated) | 156 | 178-182 (decomposes)[5] | 139-140 (decomposes) |

| Boiling Point (°C) | >400 (predicted) | - | - | - |

| pKa (pyridine) | ~4.0[2][6] | 4.06 | 3.83 | 3.83 |

| pKa (benzimidazole) | ~1.0[6] | 0.79 | 0.62 | 0.11 |

| logP | 1.6-2.8 (estimated for PPIs)[7] | 2.23 | 1.9 | 0.5 |

| Water Solubility | Very slightly soluble[7] | Poorly soluble | Poorly soluble | Poorly soluble |

Mechanism of Action: Proton Pump Inhibition

This compound exerts its acid-suppressing effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, an enzyme system located on the secretory surface of parietal cells that is responsible for the final step in gastric acid secretion.[8]

This compound is a prodrug that requires activation in an acidic environment.[6] In the acidic canaliculus of the parietal cell, this compound undergoes a proton-catalyzed transformation into a reactive tetracyclic sulfenamide.[9] This activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, forming a disulfide bond.[9][10] This covalent modification inactivates the enzyme, thereby inhibiting the transport of H⁺ ions into the gastric lumen.[11]

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and in vitro evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the formation of the thioether precursor followed by its oxidation to the sulfoxide (B87167).

Step 1: Synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

-

Materials: 2-mercaptobenzimidazole (B194830), 2-(chloromethyl)pyridine (B1213738) hydrochloride, sodium hydroxide (B78521), ethanol (B145695).

-

Procedure: a. Dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in ethanol (50 mL). b. To this solution, add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) portion-wise at room temperature. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, pour the reaction mixture into ice-cold water (100 mL). f. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. g. Recrystallize the crude product from ethanol to obtain pure 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.

Step 2: Oxidation to this compound

-

Materials: 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758).

-

Procedure: a. Dissolve 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole (2.41 g, 10 mmol) in dichloromethane (50 mL). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of m-CPBA (70-75%, 2.4 g, ~10 mmol) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. d. Stir the reaction mixture at 0 °C for 2 hours. e. Monitor the reaction by TLC. f. Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). g. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield this compound.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724) (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 302 nm.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the sample into the HPLC system.

-

Record the chromatogram and determine the retention time and peak area for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve a small amount of this compound in the chosen deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: FT-IR spectrometer.

-

Sample Preparation: KBr pellet method.

-

Procedure:

-

Mix a small amount of this compound with dry KBr powder.

-

Press the mixture into a thin pellet.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, S=O).

-

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of the H⁺/K⁺-ATPase enzyme.

-

Preparation of H⁺/K⁺-ATPase-enriched microsomes: a. Obtain fresh porcine or rabbit gastric mucosa. b. Homogenize the tissue in a buffered sucrose (B13894) solution. c. Perform differential centrifugation to isolate the microsomal fraction containing the H⁺/K⁺-ATPase. d. Resuspend the final pellet in a suitable buffer and determine the protein concentration.

-

ATPase Activity Assay: a. Pre-incubate the microsomal preparation with varying concentrations of this compound at 37 °C in a buffer containing Mg²⁺. b. Initiate the enzymatic reaction by adding ATP. c. After a defined incubation period, stop the reaction by adding an acid solution. d. Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method). e. The enzyme activity is proportional to the amount of Pi released. f. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound, as the foundational structure for a generation of highly successful proton pump inhibitors, holds a significant place in the history of gastrointestinal pharmacology. Its mechanism of action, involving acid-catalyzed activation and irreversible inhibition of the H⁺/K⁺-ATPase, has been a cornerstone for the development of drugs treating acid-related disorders. This technical guide provides a comprehensive resource for researchers and scientists, detailing its chemical properties and offering a foundation for its synthesis and in vitro evaluation. Further investigation into the specific interactions of this compound with the proton pump and its potential for modification could continue to inspire the development of new and improved therapeutic agents.

References

- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacology of the gastric acid pump: the H+,K+ ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antisecretory Properties of Timoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational studies on the antisecretory effects of timoprazole, a pioneering compound in the class of proton pump inhibitors (PPIs). This compound, a substituted pyridylmethylsulfinyl benzimidazole, was instrumental in the development of subsequent, more potent anti-ulcer agents by demonstrating the therapeutic potential of targeting the final step of gastric acid secretion.[1] This document provides a detailed overview of the experimental methodologies employed in early in vivo studies, a compilation of the quantitative data generated, and a visualization of the underlying physiological pathways and experimental procedures.

Mechanism of Action: Inhibition of the Gastric H+,K+-ATPase

This compound exerts its antisecretory effect by irreversibly inhibiting the H+,K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[2][3] This enzyme is the final common pathway for the secretion of hydrogen ions (protons) into the gastric lumen, a process that is stimulated by various secretagogues such as histamine (B1213489), acetylcholine, and gastrin.

As a prodrug, this compound is a weak base that, after absorption into the systemic circulation, selectively accumulates in the acidic environment of the parietal cell canaliculi.[1] In this acidic milieu, this compound undergoes a molecular rearrangement to its active form, a sulfenamide (B3320178) cation. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, thereby inactivating the enzyme and preventing the transport of H+ ions in exchange for K+ ions.[1] This targeted and irreversible inhibition leads to a profound and sustained reduction in gastric acid secretion, irrespective of the initial stimulus.[1]

Experimental Protocols for In Vivo Antisecretory Studies

Early investigations into this compound's efficacy relied on various animal models to simulate human gastric acid secretion. The following are detailed protocols for the key experimental setups used in these foundational studies.

Pylorus-Ligated Rat Model

This acute model was widely used to assess the antisecretory activity of compounds by measuring the accumulation of gastric secretions following the ligation of the pyloric sphincter.

-

Animal Preparation: Male Wistar rats, typically weighing between 150-200g, were fasted for 24 hours prior to the experiment, with free access to water to ensure an empty stomach but prevent dehydration.

-

Drug Administration: this compound or a vehicle control was administered, commonly through oral gavage or subcutaneous injection, 30 to 60 minutes before the surgical procedure.

-

Surgical Procedure:

-

The rats were anesthetized using a suitable anesthetic agent (e.g., ether or ketamine).

-

A midline incision was made in the abdomen to expose the stomach.

-

The pyloric sphincter, the junction between the stomach and the small intestine, was carefully ligated with a silk suture, ensuring that the blood supply was not occluded.

-

The abdominal wall was then closed with sutures.

-

-

Sample Collection and Analysis:

-

The animals were deprived of food and water for a predetermined period, typically 4 to 19 hours, after the surgery.

-

Following this period, the rats were euthanized.

-

The esophagus was clamped, and the stomach was carefully excised.

-

The gastric contents were collected into a graduated centrifuge tube to measure the total volume.

-

The collected gastric juice was then centrifuged, and the supernatant was analyzed to determine its pH and to quantify the free and total acidity by titration with 0.01 N NaOH.

-

Lumen-Perfused Stomach in Anesthetized Rat

This model allows for the continuous measurement of gastric acid secretion in response to various stimuli and inhibitors.

-

Animal Preparation: Male Wistar rats (250-350g) were fasted overnight but allowed free access to water. Anesthesia was induced and maintained with urethane.

-

Surgical Procedure:

-

A tracheotomy was performed to ensure a clear airway.

-

The jugular vein was cannulated for the intravenous administration of secretagogues and test compounds.

-

The esophagus was cannulated at the throat, and a double-lumen catheter was inserted into the stomach. One lumen served as the inflow for the perfusion fluid, and the other as the outflow.

-

The stomach was gently flushed to remove any residual contents.

-

-

Perfusion and Measurement:

-

The stomach was continuously perfused with a saline solution at a constant rate (e.g., 1 ml/min).

-

The perfusate exiting the stomach was collected, and its pH was continuously monitored using a pH electrode.

-

Acid secretion was stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

-

Once a stable baseline of stimulated acid secretion was achieved, this compound was administered intravenously, and the change in the pH of the perfusate was recorded over time to determine the inhibitory effect.

-

Chronic Gastric Fistula Cat Model

This model allows for repeated studies in conscious animals, providing a more physiological assessment of gastric function.

-

Animal Preparation: Adult cats were used for this chronic model.

-

Surgical Procedure:

-

Under general anesthesia and sterile surgical conditions, a midline laparotomy was performed to expose the stomach.

-

A small incision was made in the wall of the stomach.

-

A specialized cannula, often made of stainless steel or a durable polymer, was inserted into the stomach through the incision.

-

The stomach wall was sutured around the cannula in a manner that created a leak-proof seal.

-

The cannula was then externalized through a small incision in the abdominal wall and secured in place.

-

The abdominal incision was closed in layers.

-

-

Post-Operative Care and Experimental Use:

-

The animals were allowed to recover fully from the surgery, which could take several weeks.

-

For experiments, the cats were fasted, and the fistula was opened to allow for the collection of gastric juice.

-

Basal acid secretion was measured, followed by the administration of a secretagogue (e.g., histamine) to stimulate acid output.

-

This compound was then administered (intravenously or orally), and gastric juice samples were collected at regular intervals to determine the volume, pH, and acid concentration, allowing for the assessment of the drug's antisecretory effect and duration of action in a conscious state.

-

Quantitative Data on Antisecretory Effects

The following tables summarize the key quantitative findings from early studies on this compound's antisecretory efficacy in rats.

| Parameter | Route of Administration | ED50 Value (mg/kg) | Reference |

| Antisecretory Effect | Oral | ~12 | [2][3] |

| Antisecretory Effect | Subcutaneous | 10 | [2][3] |

| Cytoprotective Effect | Oral | 1 - 3 | [2][3] |

Table 1: ED50 Values for this compound in Rats

| Compound | Animal Model | Relative Potency | Reference |

| This compound | Rat | Baseline | N/A |

| Omeprazole | Rat | More potent than this compound | [4] |

| Lansoprazole | Rat | More potent than this compound | N/A |

Table 2: Comparative Potency of this compound and its Derivatives

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vivo experiments designed to measure the antisecretory effects of compounds like this compound.

Conclusion

The early studies on this compound were pivotal in establishing the viability of the proton pump as a therapeutic target for acid-related disorders. The experimental models and quantitative data from this initial research paved the way for the development of a new class of highly effective antisecretory drugs. This technical guide provides a comprehensive overview of these foundational investigations, offering valuable insights for researchers and professionals in the field of drug development.

References

The Pivotal Role of Timoprazole in the Genesis of Proton Pump Inhibitors: A Technical Guide

Introduction

The advent of proton pump inhibitors (PPIs) revolutionized the management of acid-related gastrointestinal disorders. This technical guide delves into the foundational role of timoprazole, a pioneering yet unmarketed compound, in the development of this blockbuster class of drugs. We will explore its discovery, mechanism of action, the pivotal structure-activity relationships that guided its evolution into the first clinically successful PPI, omeprazole (B731), and the experimental methodologies that underpinned this transformative journey in medicinal chemistry.

The Discovery of a Novel Antisecretory Agent: this compound

In the late 1970s, researchers seeking novel treatments for peptic ulcer disease identified a pyridylmethylsulfinyl benzimidazole (B57391) derivative, later named this compound, which exhibited potent gastric acid antisecretory effects.[1][2] Unlike previous agents like H2 receptor antagonists, this compound was found to inhibit the final step in the acid secretion pathway, the H+/K+-ATPase, or "proton pump," located in the secretory membranes of parietal cells.[3][4] This discovery marked a paradigm shift in the approach to controlling gastric acidity.

This compound's simple chemical structure and high antisecretory activity made it an object of intense scientific interest.[2] However, preclinical toxicology studies revealed a significant drawback: this compound was found to cause enlargement of the thyroid gland due to the inhibition of iodine uptake.[5] This adverse effect precluded its clinical development but critically, did not halt the research program. Instead, it spurred a focused effort to modify the this compound structure to eliminate this off-target toxicity while preserving its potent antisecretory properties.

Mechanism of Action: An Acid-Activated Prodrug

This compound and its successors are prodrugs, meaning they are administered in an inactive form and require activation at their site of action.[1][6] This targeted activation is a key feature of their efficacy and safety profile. The process unfolds as follows:

-

Systemic Absorption and Distribution: After oral administration and absorption in the intestine, this compound, a weak base, is distributed systemically via the bloodstream.

-

Accumulation in Parietal Cells: Due to its pKa, this compound selectively accumulates in the highly acidic secretory canaliculi of the gastric parietal cells, where the pH can be less than 1.[1]

-

Acid-Catalyzed Activation: In this acidic environment, this compound undergoes a proton-catalyzed molecular rearrangement.[7][8] This transformation converts the inactive prodrug into a reactive tetracyclic sulfenamide (B3320178).

-

Covalent Inhibition of the H+/K+-ATPase: The activated sulfenamide then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[6][8] This irreversible binding inactivates the proton pump, effectively blocking the transport of H+ ions into the gastric lumen.

This acid-activated, targeted covalent inhibition mechanism results in a prolonged duration of action that far exceeds the plasma half-life of the drug.

Figure 1. Signaling pathway of this compound's activation and inhibition of the H+/K+-ATPase.

From this compound to Omeprazole: A Structure-Activity Relationship (SAR) Driven Evolution

The critical challenge was to abrogate the thyroid toxicity of this compound without compromising its potent inhibition of the proton pump. This was achieved through systematic structural modifications guided by structure-activity relationship (SAR) studies. The focus of these modifications was on the benzimidazole and pyridine (B92270) rings of the this compound scaffold.

The key breakthrough came with the synthesis of omeprazole in 1979.[2] The structural differences between this compound and omeprazole, though seemingly minor, have profound effects on the drug's properties:

-

Substitution on the Pyridine Ring: Omeprazole features two methyl groups and a methoxy (B1213986) group on its pyridine ring. These electron-donating groups increase the basicity (pKa) of the pyridine nitrogen compared to this compound.[2] A higher pKa facilitates the accumulation of the drug in the acidic canaliculi of the parietal cells, a key step in its mechanism of action.

-

Substitution on the Benzimidazole Ring: The addition of a methoxy group at the 5-position of the benzimidazole ring in omeprazole enhances its stability at neutral pH, improving its bioavailability.[2]

These modifications successfully dissociated the desired antisecretory activity from the untoward thyroid effects, paving the way for the clinical development of omeprazole as the first proton pump inhibitor.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In Vitro Activation of Timoprazole in Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole, a substituted pyridinylmethylsulfinyl benzimidazole (B57391), is a seminal proton pump inhibitor (PPI) that has paved the way for the development of widely used anti-ulcer drugs like omeprazole.[1] As a prodrug, this compound requires conversion to its active form to exert its therapeutic effect. This activation is a fascinating example of targeted drug delivery, occurring specifically in the highly acidic environment of the gastric parietal cells. This technical guide provides an in-depth exploration of the in vitro activation of this compound under acidic conditions, detailing the underlying chemical transformations, quantitative parameters, and experimental protocols for its study.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to appreciating its acid-catalyzed activation.

| Property | Value |

| IUPAC Name | 2-[(pyridin-2-ylmethyl)sulfinyl]-1H-benzimidazole |

| Molecular Formula | C₁₃H₁₁N₃OS |

| Molecular Weight | 257.31 g/mol |

| pKa (Pyridine) | ~4.0[1] |

| pKa (Benzimidazole) | ~1.0[1] |

The Acid-Catalyzed Activation Pathway

The conversion of the inactive this compound prodrug into its pharmacologically active form is a multi-step process initiated by the acidic milieu of the parietal cell's secretory canaliculus, where the pH can plummet to as low as 1.0.[1]

The activation cascade is as follows:

-

Protonation: The journey begins with the protonation of the pyridine (B92270) nitrogen of this compound. This is followed by a second protonation on the benzimidazole ring. This dual protonation is a critical step, rendering the molecule highly reactive.[1]

-

Chemical Rearrangement: The protonated intermediate undergoes a rapid intramolecular rearrangement. This chemical transformation leads to the formation of a tetracyclic sulfenic acid.

-

Formation of the Active Species: The sulfenic acid is then converted into the highly reactive tetracyclic sulfenamide (B3320178). Both the sulfenic acid and the sulfenamide are the active species responsible for inhibiting the proton pump.[1]

-

Covalent Binding: The active sulfenamide, a potent electrophile, then forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase (proton pump). This irreversible binding inactivates the pump, thereby inhibiting gastric acid secretion.

dot

Caption: Acid-catalyzed activation of this compound.

Quantitative Analysis of Activation Kinetics

While specific kinetic data for this compound is scarce in publicly available literature, the activation rates of other proton pump inhibitors have been studied, providing a valuable comparative framework. The rate of conversion is highly dependent on the pH of the solution.

Table 1: Comparative Half-Life of Proton Pump Inhibitors at pH 1.3

| Proton Pump Inhibitor | Half-Life (minutes) at pH 1.3 |

| Rabeprazole | ~1.3[2] |

| Lansoprazole | ~3.2[2] |

| Omeprazole | ~4.7[2] |

| Pantoprazole | ~9.3[2] |

A density functional theory (DFT) study has provided thermodynamic insights into the activation of this compound. The study revealed that the formation of the tetracyclic sulfenamide is energetically favored over the formation of a disulfide complex directly from the sulfenic acid.[1]

Experimental Protocols

Protocol 1: In Vitro Monitoring of this compound Activation using UV-Vis Spectroscopy

This protocol outlines a method to monitor the acid-catalyzed conversion of this compound to its active form by observing changes in its ultraviolet-visible (UV-Vis) absorption spectrum.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying pH (e.g., pH 1, 2, 3, 4)

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Reaction Setup: In a quartz cuvette, place a specific volume of the acidic solution (e.g., 3 mL of HCl at the desired pH) and a small stir bar.

-

Initiation of Reaction: At time zero, inject a small aliquot of the this compound stock solution into the acidic solution in the cuvette to achieve the desired final concentration. Immediately start the magnetic stirrer to ensure rapid mixing.

-

Spectroscopic Monitoring: Immediately begin recording the UV-Vis spectrum of the solution at regular time intervals (e.g., every 30 seconds or 1 minute) over a specified wavelength range (e.g., 200-400 nm).

-

Data Analysis: Monitor the decrease in the absorbance maximum corresponding to the parent this compound molecule and the appearance of new absorbance peaks corresponding to the activated species. The rate of conversion can be calculated by plotting the change in absorbance at a specific wavelength against time.

dot

Caption: Workflow for UV-Vis monitoring of activation.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the determination of the inhibitory activity of acid-activated this compound on H+/K+-ATPase isolated from a biological source.

Materials:

-

H+/K+-ATPase Source: Microsomal fraction enriched with H+/K+-ATPase, typically prepared from porcine or rabbit gastric mucosa.

-

This compound

-

Acidic Activation Buffer: e.g., HCl solution, pH < 4.0

-

Assay Buffer: e.g., Tris-HCl buffer, pH 7.4

-

Reagents for ATPase Activity Measurement:

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

KCl

-

Reagents for detecting inorganic phosphate (Pi) release (e.g., Malachite Green-based reagent).

-

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

Procedure:

-

Preparation of H+/K+-ATPase Enriched Microsomes:

-

Obtain fresh gastric mucosa.

-

Homogenize the tissue in an appropriate buffer.

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

-

Determine the protein concentration of the microsomal preparation.

-

-

Acid Activation of this compound:

-

Prepare solutions of this compound at various concentrations.

-

Incubate the this compound solutions in the acidic activation buffer for a predetermined time to allow for conversion to the active sulfenamide.

-

-

Inhibition Assay:

-

In a 96-well plate, add the H+/K+-ATPase enriched microsomes to the assay buffer containing MgCl₂ and KCl.

-

Add the acid-activated this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C.

-

-

Initiation of Enzymatic Reaction:

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate (e.g., Malachite Green reagent).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of H+/K+-ATPase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

-

dot

Caption: Workflow for H+/K+-ATPase inhibition assay.

Conclusion

The in vitro activation of this compound in acidic conditions is a critical process that underpins its therapeutic efficacy as a proton pump inhibitor. This guide has provided a comprehensive overview of the chemical transformations involved, a comparative look at the kinetics of activation, and detailed experimental protocols for the study of this process. A thorough understanding of these principles is essential for researchers and professionals involved in the discovery and development of novel anti-ulcer agents and for the continued optimization of this important class of drugs.

References

The Core Mechanism of Proton Pump Inhibition: A Technical Guide to the Covalent Binding of Timoprazole to H+,K+-ATPase Cysteines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of timoprazole, a prototypical proton pump inhibitor (PPI), focusing on its covalent interaction with the gastric H+,K+-ATPase. This compound, a pyridylmethylsulfinyl benzimidazole (B57391), serves as the structural backbone for many clinically successful PPIs and offers a clear model for understanding this critical class of drugs used in the treatment of acid-related gastrointestinal disorders.[1][2] This document provides a detailed overview of the activation pathway, the specific cysteine residues involved in the covalent linkage, quantitative data on its activity, comprehensive experimental methodologies, and visual representations of the key processes.

Introduction: The Gastric Proton Pump and the Advent of this compound

Gastric acid secretion is the final step in a complex signaling cascade within parietal cells of the stomach lining. The key effector in this process is the H+,K+-ATPase, an enzyme that actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+), leading to the formation of hydrochloric acid.[2] In the late 1970s, the discovery that this proton pump was the final mediator of acid secretion identified it as a prime target for therapeutic intervention.[2]

This compound, synthesized in 1975, emerged as a potent antisecretory agent with a novel mechanism of action.[1] It was found to be a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi to exert its inhibitory effect.[1][3] This acid-activated nature provides a high degree of target specificity, as the drug is primarily converted to its active form at the site of acid secretion.[1] this compound's simple chemical structure and high level of anti-secretory activity paved the way for the development of a new class of drugs, the proton pump inhibitors.[2]

Mechanism of Covalent Binding

The inhibitory action of this compound is a multi-step process that culminates in the formation of a stable, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase. This irreversible inhibition effectively shuts down the proton pump, leading to a sustained reduction in gastric acid secretion.

Acid-Catalyzed Activation

This compound, a weak base, selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. In this highly acidic environment (pH < 2), the benzimidazole moiety of this compound undergoes a proton-catalyzed rearrangement. This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenic acid or sulfenamide (B3320178) intermediate.[1] This reactive species is the active form of the drug that directly interacts with the proton pump.

Disulfide Bond Formation with Cysteine Residues

The activated form of this compound is a potent electrophile that readily reacts with nucleophilic thiol groups (-SH) of cysteine residues on the H+,K+-ATPase. This reaction results in the formation of a stable disulfide bond between the drug and the enzyme. The covalent modification of these critical cysteine residues induces a conformational change in the enzyme, thereby blocking its ability to transport protons.

While the specific cysteine residues targeted by this compound are not as extensively documented as for its successors, its structural similarity to omeprazole (B731) suggests that it likely binds to cysteine residues in the transmembrane segments of the α-subunit of the H+,K+-ATPase. For other proton pump inhibitors, key cysteine residues involved in covalent binding have been identified as Cys813, Cys822, Cys321, and Cys892. The specific combination of bound cysteines can influence the stability and reversibility of the inhibition.

Quantitative Data on this compound and Related PPIs

| Parameter | This compound | Omeprazole | Pantoprazole | Tenatoprazole (B1683002) | Source |

| In Vivo Antisecretory ED50 (rat) | ~12 mg/kg (oral) | - | - | - | [4] |

| In Vivo Cytoprotective ED50 (rat) | 1 - 3 mg/kg (oral) | - | - | - | [4] |

| In Vitro H+,K+-ATPase Inhibition IC50 | Not explicitly reported | 2.4 µM | 6.8 µM | - | [5] |

| Binding Stoichiometry (inhibitor:enzyme) | Not explicitly reported | - | - | 2.6 nmol/mg (in vitro) | [6] |

| Free Energy Barrier for Disulfide Formation | Higher than S-omeprazole (by 5.5 kcal/mol) | - | - | - | [7] |

| Thermodynamic Stability of Disulfide Complex | Less stable than S-omeprazole (by 4.5 kcal/mol) | - | - | - | [7] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to investigate the covalent binding of this compound and other PPIs to the H+,K+-ATPase.

Site-Directed Mutagenesis to Identify Key Cysteine Residues

Objective: To identify the specific cysteine residues on the H+,K+-ATPase that are essential for the covalent binding of this compound.

Methodology:

-

Plasmid Preparation: Obtain a plasmid containing the cDNA encoding the α-subunit of the H+,K+-ATPase.

-

Primer Design: Design mutagenic primers that will introduce a substitution at the codon for the target cysteine residue (e.g., changing a cysteine to an alanine (B10760859) or serine). The primers should be complementary to the template DNA and contain the desired mutation flanked by 15-20 nucleotides of correct sequence on both sides.

-

PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the H+,K+-ATPase plasmid as a template, and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.

-

Template Removal: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively removing the original, non-mutated parental plasmid DNA, which was isolated from a dam+ E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for plasmid propagation.

-

Sequence Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the entire H+,K+-ATPase gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Functional Expression: Transfect a suitable eukaryotic cell line (e.g., HEK293 or Sf9 cells) with the mutated plasmid to express the mutant H+,K+-ATPase protein.

-

Inhibition Assay: Prepare membrane vesicles containing the mutant H+,K+-ATPase and perform an enzyme activity assay in the presence and absence of activated this compound. A loss or significant reduction of inhibition by this compound in the mutant enzyme compared to the wild-type enzyme indicates that the mutated cysteine residue is a critical binding site.

Mass Spectrometry for Mapping Covalent Binding Sites

Objective: To directly identify the cysteine residues on the H+,K+-ATPase that are covalently modified by this compound.

Methodology:

-

Incubation and Inhibition: Incubate purified H+,K+-ATPase or membrane vesicles containing the enzyme with activated this compound under conditions that promote covalent binding. A control sample without the inhibitor should be run in parallel.

-

Protein Digestion: After the reaction, denature the protein and digest it into smaller peptides using a specific protease, such as trypsin. Trypsin cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

Elute the peptides directly into a tandem mass spectrometer.

-

The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS2 scan).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the H+,K+-ATPase.

-

Identify peptides that show a mass shift corresponding to the mass of the covalently bound this compound adduct.

-

The fragmentation pattern in the MS/MS spectrum of the modified peptide will pinpoint the exact cysteine residue that has been modified.

-

Enzyme Kinetics Assay for Determining Inhibitory Potency

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on the H+,K+-ATPase activity.

Methodology:

-

Preparation of H+,K+-ATPase: Isolate H+,K+-ATPase-rich membrane vesicles from a suitable source, such as hog gastric mucosa.

-

Activation of this compound: Pre-incubate this compound in an acidic buffer (pH < 4) to generate the active sulfenamide/sulfenic acid intermediate. The duration of this pre-incubation should be optimized.

-

ATPase Activity Assay:

-

The activity of the H+,K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released.

-

Set up a series of reactions containing the H+,K+-ATPase vesicles, ATP, and Mg2+ in a suitable buffer at a physiological pH (e.g., 7.4).

-

Add varying concentrations of the pre-activated this compound to the reaction mixtures.

-

Initiate the reaction by adding ATP and incubate at 37°C for a fixed period.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

-

Quantification of Phosphate: Measure the amount of inorganic phosphate released in each reaction using a colorimetric method, such as the malachite green assay.

-

Data Analysis:

-

Plot the percentage of H+,K+-ATPase inhibition as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

-

Visualizing the Core Mechanisms

To further elucidate the complex processes involved in the action of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathways regulating H+,K+-ATPase-mediated acid secretion in parietal cells.

Caption: A logical workflow for the experimental investigation of this compound's covalent binding.

Caption: The stepwise mechanism of this compound's covalent inhibition of the proton pump.

Conclusion

This compound stands as a landmark molecule in the development of acid-suppressive therapies. Its mechanism of action, involving acid-catalyzed activation and subsequent covalent modification of the H+,K+-ATPase, provides a highly effective and target-specific means of inhibiting gastric acid secretion. The principles of its interaction with the proton pump have guided the design of subsequent generations of PPIs, leading to significant advancements in the management of acid-related disorders. This technical guide has provided a comprehensive overview of the core aspects of this compound's covalent binding, from the underlying chemistry to the experimental approaches used for its characterization. A thorough understanding of this mechanism is crucial for researchers and scientists working on the development of novel and improved inhibitors of the gastric proton pump.

References

- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a unique cytoprotective agent in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Timoprazole's Effect on Histamine-Stimulated Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timoprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on histamine-stimulated acid secretion. As a member of the PPI class, this compound irreversibly inactivates the final step in the acid secretion pathway, the H+/K+-ATPase (proton pump), located in the secretory canaliculi of parietal cells. This action is independent of the upstream signaling cascade, making it a potent inhibitor of acid secretion stimulated by various secretagogues, including histamine (B1213489). This document summarizes the available quantitative data, details relevant experimental protocols for studying such effects, and provides visual representations of the underlying cellular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of the Proton Pump

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. Following systemic absorption, it accumulates in the acidic canaliculi of stimulated parietal cells. The acidic conditions catalyze its conversion to a reactive sulfenamide (B3320178) cation. This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, the enzyme responsible for exchanging potassium ions (K+) for hydrogen ions (H+) against a concentration gradient. This irreversible inhibition of the proton pump effectively blocks the final common pathway of gastric acid secretion, regardless of the initial stimulus, be it histamine, acetylcholine, or gastrin.

Signaling Pathway of Histamine-Stimulated Acid Secretion and this compound's Point of Intervention

Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. It binds to H2 receptors on the basolateral membrane of parietal cells, initiating a signaling cascade that leads to the activation and translocation of the H+/K+-ATPase to the apical membrane.

Quantitative Data on the Inhibitory Effect of this compound

| Parameter | Value | Species | Route of Administration | Stimulus | Reference |

| Antisecretory ED50 | ~12 mg/kg | Rat | Oral | Not Specified | [1] |

| Antisecretory ED50 | ~10 mg/kg | Rat | Subcutaneous | Not Specified | [1] |

Note: The specific stimulus for gastric acid secretion was not detailed in the cited study. The data is presented to provide a general idea of this compound's antisecretory potency.

Experimental Protocols

Detailed experimental protocols for specifically studying this compound's effect on histamine-stimulated acid secretion are not extensively published. However, the following are well-established methods used for evaluating proton pump inhibitors, which would be applicable to this compound.

In Vivo Model: Histamine-Stimulated Acid Secretion in the Conscious Fistulated Dog

This model allows for the direct measurement of gastric acid output in a conscious animal, providing a physiologically relevant assessment of a drug's efficacy.

Protocol Outline:

-

Animal Model: Mongrel dogs surgically prepared with a chronic gastric fistula or a Heidenhain pouch.

-

Acclimatization: Animals are fasted overnight with free access to water.

-

Basal Secretion: A baseline period is established to measure basal acid output. Gastric juice is collected in 15-minute intervals.

-

Histamine Stimulation: A continuous intravenous infusion of histamine dihydrochloride (B599025) (e.g., 40-60 µg/kg/h) is initiated to induce a stable plateau of acid secretion.

-

This compound Administration: Once a stable stimulated secretion is achieved, this compound is administered intravenously or intraduodenally at various doses.

-

Sample Collection: Gastric juice collection continues at 15-minute intervals for several hours post-administration.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. Acid output is calculated and expressed as mEq/15 min.

-

Data Interpretation: The percentage inhibition of histamine-stimulated acid secretion is calculated for each dose of this compound.

In Vitro Model: [¹⁴C]-Aminopyrine Accumulation in Isolated Rabbit Gastric Glands

This in vitro assay provides a quantitative measure of acid production in isolated gastric glands by assessing the accumulation of a weak base, [¹⁴C]-aminopyrine, in acidic spaces.

Protocol Outline:

-

Isolation of Gastric Glands: Gastric glands are isolated from the stomach of a New Zealand White rabbit by collagenase digestion.

-

Incubation Medium: The isolated glands are suspended in an appropriate incubation buffer (e.g., Earle's balanced salt solution) containing [¹⁴C]-aminopyrine.

-

Stimulation: The glands are stimulated with histamine (e.g., 10⁻⁵ M) in the presence or absence of varying concentrations of this compound.

-

Incubation: The gland suspension is incubated at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

Separation: The glands are separated from the incubation medium by centrifugation.

-

Lysis and Scintillation Counting: The gland pellet is lysed, and the radioactivity is measured using a liquid scintillation counter. The radioactivity of the supernatant is also measured.

-

Calculation of Aminopyrine (B3395922) Ratio: The ratio of [¹⁴C]-aminopyrine concentration inside the glands to that in the medium is calculated. This ratio is an index of acid secretion.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the aminopyrine ratios in the presence and absence of the drug. IC50 values can be calculated from the dose-response curve.

Logical Relationship: this compound within the Class of Proton Pump Inhibitors

This compound belongs to the broader class of proton pump inhibitors, all of which share a common mechanism of action but may differ in their pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a potent inhibitor of histamine-stimulated gastric acid secretion. Its mechanism of action, centered on the irreversible inactivation of the H+/K+-ATPase, provides a robust and durable suppression of acid production. While specific quantitative data on its interaction with histamine-stimulated pathways are not extensively detailed in publicly available literature, established in vivo and in vitro models for other PPIs provide a clear framework for its evaluation. The diagrams and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the study of this compound and other inhibitors of gastric acid secretion. Further studies are warranted to fully elucidate the specific dose-response relationship and inhibitory constants of this compound in the context of histamine-mediated acid secretion.

References

Foundational Research on Pyridylmethylsulfinyl Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylmethylsulfinyl benzimidazoles represent a cornerstone class of pharmaceuticals, primarily recognized for their potent inhibition of the gastric H+/K+-ATPase, the final step in acid secretion in the stomach. This technical guide provides an in-depth exploration of the foundational research on these compounds, detailing their synthesis, mechanism of action, and the key experimental protocols used in their evaluation. Quantitative data on their inhibitory activity is presented in structured tables to facilitate comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers and drug development professionals.

Introduction

The pyridylmethylsulfinyl benzimidazoles are a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[1] Compounds such as omeprazole (B731) and lansoprazole (B1674482) are widely used proton pump inhibitors (PPIs) that effectively suppress gastric acid secretion.[1][2] These drugs are prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical transformation to their active form, a sulfenamide.[2] This active species then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the proton pump.[2] This guide delves into the core scientific principles underlying these important therapeutic agents.

Synthesis of Pyridylmethylsulfinyl Benzimidazoles

The synthesis of pyridylmethylsulfinyl benzimidazoles typically involves a multi-step process. A common and effective method is the coupling of a substituted pyridine (B92270) moiety with a benzimidazole (B57391) core, followed by a controlled oxidation of the resulting thioether to the sulfoxide.[3]

General Synthesis Workflow

The overall synthesis can be broken down into two primary stages:

-

Thioether Formation: A nucleophilic substitution reaction between a 2-mercaptobenzimidazole (B194830) derivative and a 2-chloromethylpyridine derivative.

-

Oxidation: Selective oxidation of the thioether intermediate to the corresponding sulfoxide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide (B99878) Intermediate)

-

Materials: 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

-

Procedure:

-

Dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Protocol 2: Synthesis of Omeprazole

-

Materials: Omeprazole sulfide intermediate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758).

-

Procedure:

-

Dissolve the omeprazole sulfide intermediate in dichloromethane.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled sulfide solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess m-CPBA.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain omeprazole.

-

Mechanism of Action: Inhibition of H+/K+-ATPase

The therapeutic effect of pyridylmethylsulfinyl benzimidazoles stems from their ability to inhibit the gastric H+/K+-ATPase, or proton pump. This enzyme is responsible for pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+), the final step in gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways, including stimulation by gastrin, histamine, and acetylcholine, and inhibition by somatostatin.

Molecular Mechanism of Inhibition

Pyridylmethylsulfinyl benzimidazoles are weak bases that accumulate in the acidic secretory canaliculi of parietal cells. In this acidic environment, they undergo a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.

Quantitative Analysis of Inhibitory Activity

The potency of pyridylmethylsulfinyl benzimidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase.

Comparative IC50 Values

The following table summarizes the IC50 values for several key pyridylmethylsulfinyl benzimidazoles, highlighting the influence of structural modifications on their inhibitory activity.

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. H+/K+-ATPase |

| Omeprazole | OCH3 | CH3 | OCH3 | CH3 | 1.1 - 2.4[2][4][5] |

| Lansoprazole | H | CH3 | OCH2CF3 | H | 2.1[6] |

| Pantoprazole | OCHF2 | H | OCH3 | OCH3 | 6.8[4] |

| Rabeprazole | H | CH3 | O(CH2)3OCH3 | H | ~3 times more potent than omeprazole[2] |

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., porcine, rabbit) and the assay pH.

Experimental Protocols for Activity Assessment

H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+-ATPase, typically isolated from gastric microsomes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Timoprazole H+/K+-ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric H+/K+-ATPase, or proton pump, is the enzyme primarily responsible for the acidification of the stomach lumen. It functions by exchanging cytoplasmic hydronium ions for extracellular potassium ions, a process powered by the hydrolysis of ATP.[1] This enzyme is a critical target for the therapeutic intervention of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Timoprazole, a substituted pyridinylmethylsulfinyl benzimidazole, is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[2][3] It functions as a prodrug, which, in the acidic environment of the parietal cell secretory canaliculi, undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) or sulfenic acid.[4][5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[4][5]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on H+/K+-ATPase. The procedure involves the isolation of H+/K+-ATPase-enriched membrane vesicles from gastric tissue and a subsequent colorimetric assay to measure the enzyme's activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Data Presentation

The inhibitory potency of this compound and other relevant proton pump inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for the inhibition of H+/K+-ATPase.

| Compound | IC50 (µM) | Notes |

| This compound | ~2.0 | Representative value based on related benzimidazoles. |

| Picoprazole | ~2.0 | A closely related substituted benzimidazole.[6] |

| Omeprazole | 2.4 | Tested in gastric membrane vesicles under acidic conditions.[7] |

| Pantoprazole | 6.8 | Tested in gastric membrane vesicles under acidic conditions.[7] |

Experimental Protocols

Protocol 1: Isolation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from porcine gastric mucosa, a common source for this enzyme.[8]

Materials:

-

Fresh porcine stomachs

-

Homogenization Buffer: 250 mM sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Sucrose Solutions: 10% (w/v) and 37% (w/v) in 5 mM PIPES-Tris (pH 6.8)

-

Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Dounce homogenizer

-

High-speed and ultracentrifuge

-

Bradford protein assay reagents

Procedure:

-

Excise the gastric mucosa from fresh porcine stomachs and wash with ice-cold saline.

-

Scrape the mucosal layer and homogenize it in ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei and mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in Resuspension Buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% sucrose overlaid with 10% sucrose).

-

Centrifuge at 150,000 x g for 2 hours at 4°C. The H+/K+-ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.

-

Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer.

-

Determine the protein concentration using the Bradford assay.

-

Aliquot and store the H+/K+-ATPase-enriched microsomes at -80°C until use.

Protocol 2: H+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures H+/K+-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric method.[2][9]

Materials:

-

H+/K+-ATPase enriched microsomes (from Protocol 1)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

-

ATP solution: 2 mM ATP in Assay Buffer

-

KCl solution: 20 mM KCl in Assay Buffer

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

-

Mix Solution A and Solution B in a 3:1 ratio just before use.

-

-

Phosphate Standard Solution (e.g., KH2PO4) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor if desired.

-

In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of the appropriate this compound dilution or control

-

20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well )

-

-

Pre-incubate the plate at 37°C for 30 minutes.

-

To initiate the enzymatic reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (to achieve final concentrations of 2 mM ATP and 10 mM KCl).

-

Incubate the plate at 37°C for 30 minutes.

-

To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620-660 nm using a microplate reader.[2]

-

Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released in each well.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

In Vitro Analysis of Timoprazole in Isolated Gastric Vesicles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole is a substituted benzimidazole (B57391) that belongs to the class of drugs known as proton pump inhibitors (PPIs).[1][2][3] These drugs are highly effective in reducing gastric acid secretion by targeting the final step in the acid production pathway: the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells.[1][4] this compound, a precursor to the widely known omeprazole, acts as a prodrug.[2][3] It requires an acidic environment to be converted into its active form, which then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[4][5]

Isolated gastric vesicles, enriched with H+,K+-ATPase, provide a robust in vitro system to study the mechanism and inhibitory kinetics of compounds like this compound. These vesicles allow for the direct measurement of both the enzymatic (ATPase) activity and the proton pumping function of the H+,K+-ATPase in a controlled environment, independent of cellular signaling pathways.

This document provides detailed protocols for the isolation of H+,K+-ATPase-rich gastric vesicles and for conducting key in vitro assays to analyze the inhibitory effects of this compound.

Data Presentation